![molecular formula C40H52O2 B12511160 2,4,4-Trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one](/img/structure/B12511160.png)

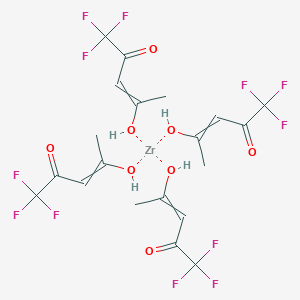

2,4,4-Trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

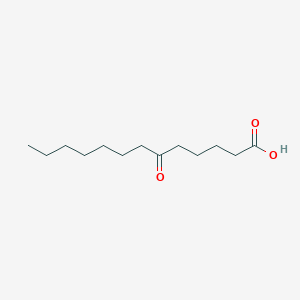

Canthaxanthin is a keto-carotenoid pigment widely distributed in nature. It belongs to the larger class of phytochemicals known as terpenoids. The chemical formula of canthaxanthin is C40H52O2. It was first isolated in edible mushrooms and has also been found in green algae, bacteria, crustaceans, and bioaccumulates in fish such as carp, golden grey mullet, seabream, and trush wrasse . Canthaxanthin is associated with E number E161g and is approved for use as a food coloring agent in various countries, including the United States and the European Union . It is a potent lipid-soluble antioxidant and is used in animal feed, particularly for poultry and fish, to enhance the color of their flesh .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of canthaxanthin involves several steps. One novel route begins with the epoxidation of α-ionone using metachloroperbenzoic acid to afford the epoxide. This is followed by the conversion of the epoxide to 3-hydroxyl-β-ionone in the presence of sodium methoxide. Next, 3-hydroxyl-C14-aldehyde is obtained by a Darzens condensation with 4-hydroxyl-β-ionone and methyl chloroacetate. This intermediate is then converted to 3-hydroxyl-C15-phosphonate via a Wittig–Horner condensation with tetraethyl methylenebisphosphonate. A subsequent Wittig–Horner condensation with 3-hydroxyl-C15-phosphonate and C10-trienedial results in 4,4′-dihydroxyl-β-carotene, which is finally oxidized to yield canthaxanthin . The overall yield of this route is 37% from α-ionone .

Industrial Production Methods: Industrial production of canthaxanthin typically involves microbial fermentation processes using genetically modified bacteria or yeast.

Chemical Reactions Analysis

Types of Reactions: Canthaxanthin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Canthaxanthin can be oxidized using reagents such as potassium permanganate or chromic acid.

Reduction: Reduction of canthaxanthin can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions involving canthaxanthin often use reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of canthaxanthin, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Canthaxanthin has a wide range of scientific research applications across various fields:

Chemistry: It is used as a model compound for studying the properties and reactions of carotenoids.

Biology: Canthaxanthin is studied for its role in the antioxidant defense system of organisms and its effects on cellular processes.

Mechanism of Action

Canthaxanthin exerts its effects primarily through its antioxidant properties. It functions as a free radical scavenger, protecting cells from oxidative damage. The molecular targets of canthaxanthin include reactive oxygen species and free radicals, which it neutralizes by donating electrons. This action helps maintain cellular integrity and prevents oxidative stress-induced damage . Additionally, canthaxanthin may affect gene transcription, enzyme activity, and membrane integrity through its interactions with cellular components .

Comparison with Similar Compounds

Astaxanthin: Another keto-carotenoid with potent antioxidant properties.

β-Carotene: A precursor to vitamin A with antioxidant activity.

Lutein: A xanthophyll with roles in eye health and antioxidant defense.

Canthaxanthin stands out due to its specific applications in the food and aquaculture industries and its unique molecular structure that contributes to its potent antioxidant properties .

Properties

IUPAC Name |

2,4,4-trimethyl-3-[3,7,12,16-tetramethyl-18-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24H,25-28H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSDTBUPSURDBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859435 |

Source

|

| Record name | beta,beta-Carotene-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4,6-Trichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12511086.png)

![Methyl 4-(acetyloxy)-5-acetamido-2-hydroxy-6-[1,2,3-tris(acetyloxy)propyl]oxane-2-carboxylate](/img/structure/B12511091.png)

![4-(6-ethyl-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylpentanoic acid](/img/structure/B12511100.png)

![1-propan-2-yl-3-[[16-[(3-propan-2-yl-2H-benzimidazol-1-yl)methyl]-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl]methyl]-2H-benzimidazole](/img/structure/B12511104.png)

![2,4-Dichloro-6,7-dimethylpyrido[2,3-d]pyrimidine](/img/structure/B12511113.png)